Diethylnorephedrine Hydrochloride
Description
Diethylnorephedrine Hydrochloride is a synthetic sympathomimetic amine structurally derived from ephedrine. It is characterized by the substitution of two ethyl groups on the nitrogen atom of the phenethylamine backbone, distinguishing it from other ephedrine derivatives. Pharmacologically, it likely shares adrenergic receptor agonist properties with related compounds, though its specific therapeutic applications and pharmacokinetic profile remain less documented compared to established derivatives like ephedrine or pseudoephedrine.
Properties
Molecular Formula |
C13H22ClNO |
|---|---|
Molecular Weight |
243.77 g/mol |
IUPAC Name |
(1R,2S)-2-(diethylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12;/h6-11,13,15H,4-5H2,1-3H3;1H/t11-,13-;/m0./s1 |
InChI Key |
KOCKBNBCNQXAJH-JZKFLRDJSA-N |
Isomeric SMILES |
CCN(CC)[C@@H](C)[C@@H](C1=CC=CC=C1)O.Cl |
Canonical SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylnorephedrine Hydrochloride can be synthesized through the reaction of norephedrine with diethylamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and requires a catalyst to facilitate the reaction . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethylnorephedrine Hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
Diethylnorephedrine Hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
Diethylnorephedrine Hydrochloride exerts its effects primarily through its action on adrenergic receptors. It acts as a sympathomimetic agent, stimulating both alpha and beta-adrenergic receptors. This leads to increased release of norepinephrine and subsequent activation of adrenergic pathways, resulting in vasoconstriction, increased heart rate, and bronchodilation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Differences
The table below highlights key structural and functional distinctions between Diethylnorephedrine Hydrochloride and analogous compounds:
Key Observations :
Pharmacokinetic and Analytical Comparisons
Analytical Methods
- Ephedrine HCl : Separated via hydrophilic interaction liquid chromatography (HILIC) with resolution ≥1.5 for isomers .
- Diethylnorephedrine HCl: No specific methods cited, but reverse-phase HPLC (as used for fexofenadine/pseudoephedrine combinations) could be adapted .
- DL-Norephedrine HCl: Quantified using spectrophotometric resolution in ternary mixtures (e.g., with theophylline) .
Dissolution and Formulation
- Ephedrine and pseudoephedrine HCl exhibit >85% dissolution in gastric fluid within 60 minutes, a benchmark for sustained-release formulations . Diethylnorephedrine’s solubility profile remains uncharacterized but may require tailored formulations due to its bulkier substituents.
Regulatory and Market Considerations
- DL-Norephedrine HCl (Phenylpropanolamine): Withdrawn from U.S. markets in 2005 due to stroke risks but remains available elsewhere .
- Diethylnorephedrine HCl: Market data are scarce, though it is listed in specialty chemical databases (e.g., SCBD-301862) as a research compound . Its commercial viability depends on toxicity studies and regulatory approvals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
